molecular formula C14H12ClF3N4O2S2 B2528131 N-{[(1Z)-[(benzenesulfonyl)imino](methylsulfanyl)methyl]amino}-3-chloro-5-(trifluoromethyl)pyridin-2-amine CAS No. 338407-81-1

N-{[(1Z)-[(benzenesulfonyl)imino](methylsulfanyl)methyl]amino}-3-chloro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2528131
CAS No.: 338407-81-1
M. Wt: 424.84
InChI Key: ZEZOISMVICSVFF-UHFFFAOYSA-N
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Description

N-{(1Z)-[(benzenesulfonyl)iminomethyl]amino}-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-[(benzenesulfonyl)iminomethyl]amino}-3-chloro-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with benzenesulfonyl chloride and methylthiomethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-[(benzenesulfonyl)iminomethyl]amino}-3-chloro-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-{(1Z)-[(benzenesulfonyl)iminomethyl]amino}-3-chloro-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{(1Z)-[(benzenesulfonyl)iminomethyl]amino}-3-chloro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzyme active sites, inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect is a combination of enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A precursor in the synthesis of the target compound.

    Benzenesulfonyl chloride: Used in the synthesis of various sulfonamide derivatives.

Uniqueness

N-{(1Z)-[(benzenesulfonyl)iminomethyl]amino}-3-chloro-5-(trifluoromethyl)pyridin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzenesulfonyl group provides a site for enzyme interaction.

Properties

IUPAC Name

methyl N'-(benzenesulfonyl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N4O2S2/c1-25-13(22-26(23,24)10-5-3-2-4-6-10)21-20-12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZOISMVICSVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NS(=O)(=O)C1=CC=CC=C1)NNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\S(=O)(=O)C1=CC=CC=C1)/NNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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